5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 5-aminopyrazole with ethyl acetoacetate followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs).
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells. Molecular docking studies have confirmed its strong interaction with the CDK2 active site .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Uniqueness
5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDKs. This unique structure contributes to its superior cytotoxic activity against various cancer cell lines compared to other similar compounds .
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethyl-2,3-dimethylpyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C9H13N5/c1-4-6-11-7-5(2)14(3)13-8(7)9(10)12-6/h4H2,1-3H3,(H2,10,11,12) |
InChI Key |
SHTXNVXBOTULDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N(N=C2C(=N1)N)C)C |
Origin of Product |
United States |
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